

Application Notes and Protocols: Sulfo-Cyanine5.5 Carboxylic Acid for Instrument Calibration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfo-Cyanine5.5 carboxylic acid*

Cat. No.: *B611061*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) carboxylic acid is a highly water-soluble, far-red emitting fluorescent dye ideal for calibrating a wide range of fluorescence-based instruments, including spectrofluorometers, microplate readers, and fluorescence microscopes.[1][2] Its high photostability, strong near-infrared (NIR) fluorescence, and minimal dependence of its fluorescence on pH make it a reliable standard for ensuring the accuracy and reproducibility of fluorescence measurements.[2][3] This non-activated form of the dye is chemically stable and can be used as a non-reactive control or reference standard.[1][4]

This document provides detailed application notes and protocols for the use of **Sulfo-Cyanine5.5 carboxylic acid** as an instrument calibration standard.

Properties of Sulfo-Cyanine5.5 Carboxylic Acid

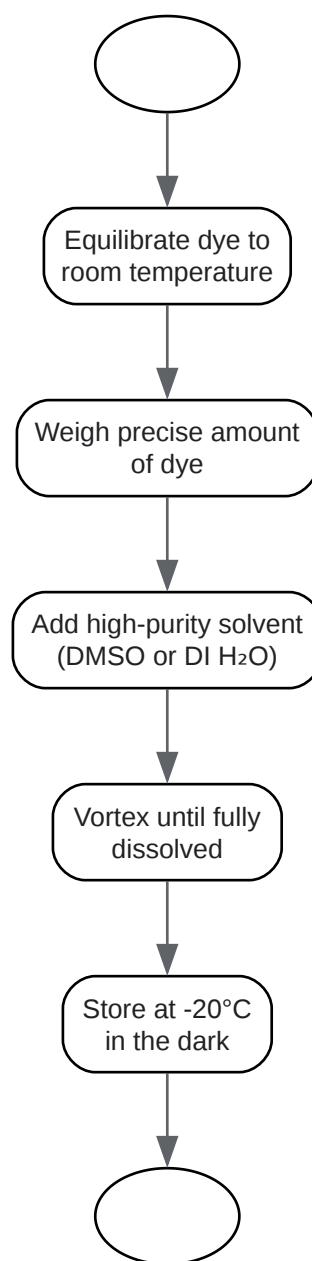
Accurate instrument calibration relies on well-characterized standards. The key properties of **Sulfo-Cyanine5.5 carboxylic acid** are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~673-675 nm	[1] [3]
Emission Maximum (λ_{em})	~691-694 nm	[1] [3]
Molar Extinction Coefficient (ϵ)	~211,000 - 235,000 M ⁻¹ cm ⁻¹	[1] [5]
Fluorescence Quantum Yield (Φ)	~0.21	[1]
Molecular Weight	1017.31 g/mol	[1] [2]
Solubility	Highly soluble in water, DMSO, and DMF	[1] [5]
Storage	Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.	[1] [2]

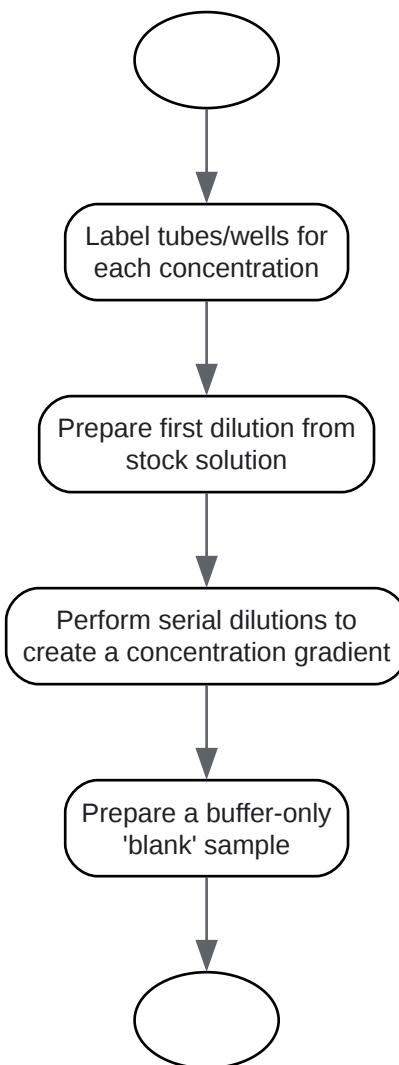
Experimental Protocols

Preparation of a Stock Solution

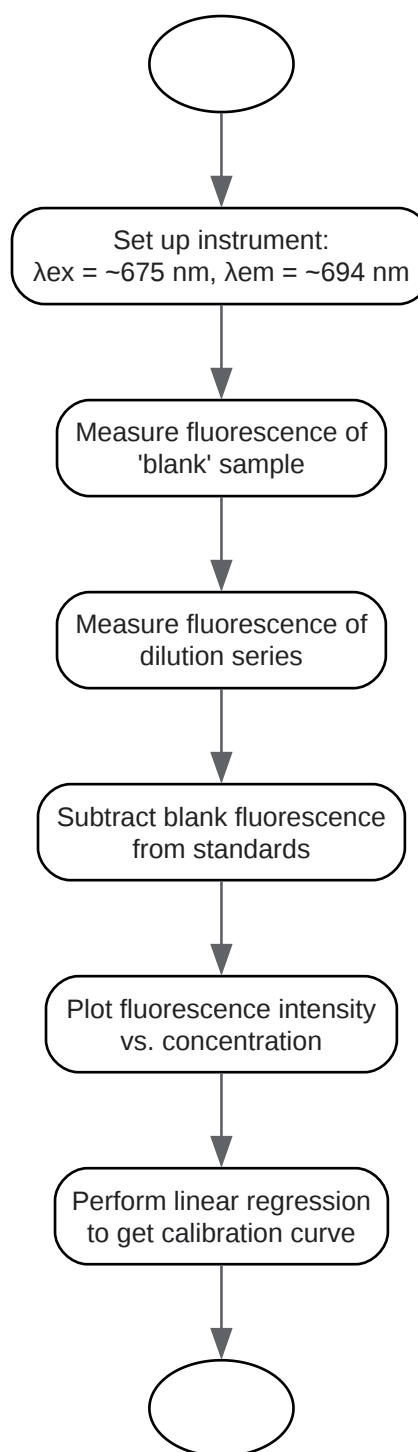
Accurate preparation of the stock solution is critical for generating a reliable calibration curve.


Materials:

- **Sulfo-Cyanine5.5 carboxylic acid**
- High-purity dimethyl sulfoxide (DMSO) or deionized water (DI H₂O)
- Microcentrifuge tubes
- Vortex mixer
- Precision balance


Protocol:

- Allow the vial of **Sulfo-Cyanine5.5 carboxylic acid** to equilibrate to room temperature before opening to prevent moisture condensation.
- Weigh out a precise amount of the dye using an analytical balance. For example, to prepare a 1 mM stock solution, weigh out 1.017 mg of the dye.
- Add the appropriate volume of high-purity DMSO or DI H₂O to achieve the desired concentration. For 1.017 mg of dye, add 1 mL of solvent to make a 1 mM stock solution.
- Vortex the solution thoroughly until all the dye is completely dissolved. Visually inspect the solution to ensure no particulates are present.
- Store the stock solution in a light-protected container at -20°C.


Workflow for Stock Solution Preparation

Workflow for Serial Dilution

Workflow for Instrument Calibration

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. probes.bocsci.com [probes.bocsci.com]
- 3. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Sulfo-Cyanine5.5 Carboxylic Acid for Instrument Calibration]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611061#sulfo-cyanine5-5-carboxylic-acid-for-instrument-calibration>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com